molecular formula C16H19N3O2S B2420602 1-Cyclopentyl-3-(4-(4-methoxyphenyl)thiazol-2-yl)urea CAS No. 1211679-97-8

1-Cyclopentyl-3-(4-(4-methoxyphenyl)thiazol-2-yl)urea

Cat. No. B2420602
CAS RN: 1211679-97-8
M. Wt: 317.41
InChI Key: JVLYGEJTWPLESS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The thiazole ring, which is a part of the 1-Cyclopentyl-3-(4-(4-methoxyphenyl)thiazol-2-yl)urea molecule, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .

Scientific Research Applications

Quantum Chemical and Spectroscopic Studies

Thiazolyl urea derivatives have been extensively studied for their quantum chemical and spectroscopic properties. For instance, Saraçoǧlu and Cukurovalı (2013) conducted a comprehensive study on a similar molecule, focusing on its molecular geometry, vibrational frequencies, NMR chemical shift values, and hyperpolarizability, demonstrating its potential in materials science and molecular engineering (Saraçoǧlu & Cukurovalı, 2013).

Anticholinesterase Activity

Several thiazolyl ureas have been synthesized and assessed for their antiacetylcholinesterase activity, indicating potential therapeutic applications in treating diseases such as Alzheimer's. For example, Vidaluc et al. (1995) designed compounds to optimize the spacer length between pharmacophoric moieties, revealing insights into the structural requirements for high inhibitory activities (Vidaluc et al., 1995).

Antioxidant and Anticholinesterase Activities

Research on coumarylthiazole derivatives containing aryl urea/thiourea groups by Kurt et al. (2015) demonstrated significant inhibitory activity against cholinesterases, along with potent antioxidant capacities. This suggests a potential for these compounds in developing treatments for neurodegenerative disorders and oxidative stress-related diseases (Kurt et al., 2015).

Cytokinin-like Activity in Plant Biology

Urea derivatives, including thiazolyl variants, have been recognized for their cytokinin-like activity, impacting cell division and differentiation in plants. Ricci and Bertoletti (2009) reviewed the application of these compounds in in vitro plant morphogenesis, highlighting their utility in agricultural biotechnology and plant science (Ricci & Bertoletti, 2009).

Biochemical Analysis

Biochemical Properties

. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Molecular Mechanism

. The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression need to be investigated further.

properties

IUPAC Name

1-cyclopentyl-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-21-13-8-6-11(7-9-13)14-10-22-16(18-14)19-15(20)17-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLYGEJTWPLESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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